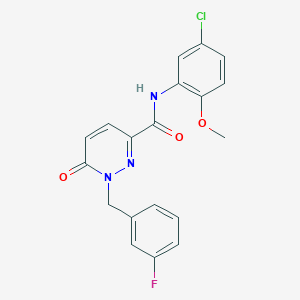
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with the molecular formula C19H15ClFN3O3 and a molecular weight of approximately 387.8 g/mol. This compound features a dihydropyridazine core, which is associated with various biological activities. The presence of functional groups such as chloro, methoxy, and fluorobenzyl enhances its pharmacological potential.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
- Anticancer Properties : The compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some potential mechanisms include:
- Inhibition of Enzymatic Activity : The carbonyl group in the dihydropyridazine structure may participate in nucleophilic addition reactions, affecting enzyme function.
- Receptor Modulation : Structural analogs have been known to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| PF-06282999 | MPO Inhibition | |
| Compound A | Anticancer | |
| Compound B | Anti-inflammatory |
Detailed Findings
- Myeloperoxidase (MPO) Inhibition : A related compound demonstrated selective inhibition of MPO, which is implicated in autoimmune and inflammatory disorders. This suggests that this compound may also target MPO effectively .
- Anticancer Activity : Research has indicated that similar compounds can suppress the growth of cancer stem cells. This property could be relevant for developing therapies against resistant cancer types .
- Inflammatory Modulation : Compounds structurally similar to this one have shown promise in modulating inflammatory responses, indicating potential therapeutic applications in conditions like arthritis and cardiovascular diseases .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-17-7-5-13(20)10-16(17)22-19(26)15-6-8-18(25)24(23-15)11-12-3-2-4-14(21)9-12/h2-10H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGDQMCQTYFFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













